

Ciforadenant: A Comparative Guide to Cross-Species Reactivity and Efficacy

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Compound of Interest

Compound Name: Ciforadenant

Cat. No.: B606687

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the adenosine A2A receptor (A2AR) antagonist, **Ciforadenant** (also known as CPI-444), focusing on its cross-species reactivity and efficacy. The information is compiled from publicly available preclinical and clinical data to aid researchers and drug development professionals in evaluating its potential.

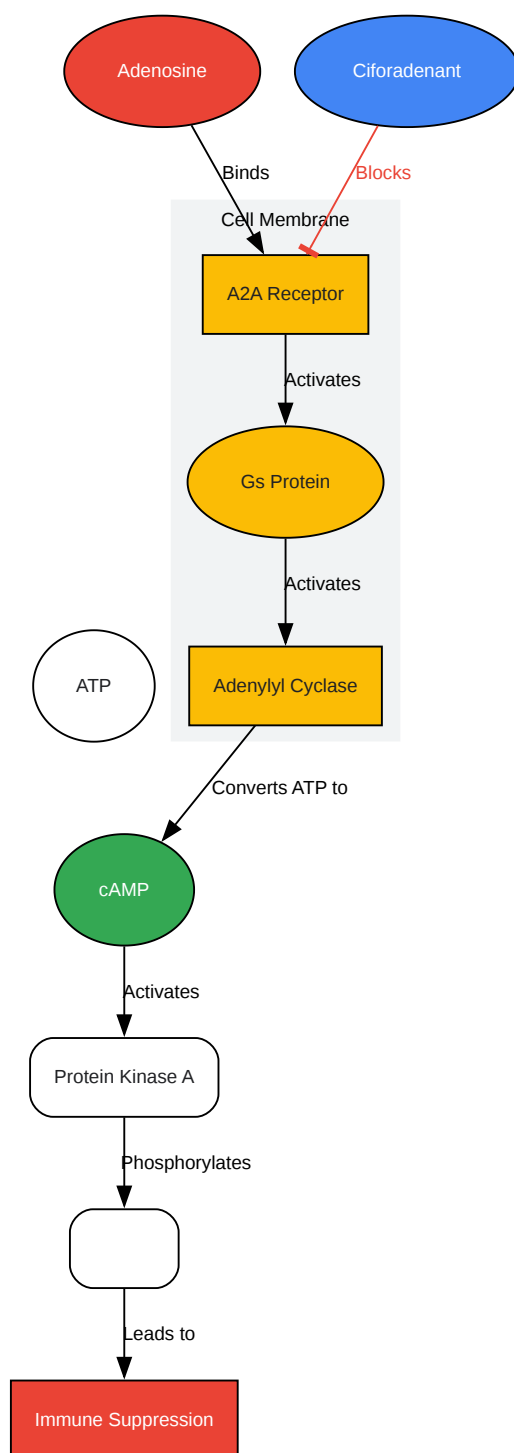
Introduction to Ciforadenant

Ciforadenant is an orally bioavailable small molecule that acts as a potent and selective antagonist of the adenosine A2A receptor[1][2]. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, such as T-lymphocytes and natural killer (NK) cells, by binding to A2A receptors on their surface[3][4]. By blocking this interaction, **Ciforadenant** aims to reverse adenosine-induced immunosuppression and enhance the body's natural anti-tumor immune response[3][4].

Mechanism of Action: The Adenosine A2A Receptor Pathway

Ciforadenant competitively inhibits the binding of adenosine to the A2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA activation ultimately results in the phosphorylation of the

cAMP response element-binding protein (CREB), leading to the transcriptional regulation of genes that suppress T-cell function. By blocking this cascade, **Ciforadenant** prevents the downstream immunosuppressive effects of adenosine.



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Figure 1: Ciforadenant's Mechanism of Action.

Cross-Species Reactivity

A critical aspect of preclinical drug development is understanding the cross-species reactivity of a compound to ensure that animal models are relevant for predicting human outcomes. While comprehensive, direct comparative studies on the binding affinity and functional activity of **Ciforadenant** across multiple species are not readily available in the public domain, the existing data provides some insights.

Binding Affinity (K_i)

Ciforadenant demonstrates high affinity for the A2A receptor. The inhibitory constant (K_i) is consistently reported to be approximately 3.54 nM[1][5]. Although the species for this specific K_i value is not always explicitly stated, the context of its development for human use suggests it pertains to the human A2A receptor. A study on a **Ciforadenant** analog also reported a K_i of 4 nM for the A2A receptor[6].

Table 1: Binding Affinity (K_i) of A2A Receptor Antagonists

Compound	Target	K _i (nM)	Species	Reference
Ciforadenant (CPI-444)	A2A Receptor	3.54	Not Specified	[1][5]
Ciforadenant Analog	A2A Receptor	4	Not Specified	[6]
Istradefylline (KW-6002)	Human A2A Receptor	12	Human	[7]
ZM-241385	A2A Receptor	0.8	Not Specified	[8]
SCH-58261	A2A Receptor	0.6	Not Specified	[8]

Note: The species for the K_i of **Ciforadenant** is not explicitly stated in the cited sources. It is crucial to consult primary study data for detailed information.

Functional Activity (IC₅₀)

In a functional assay measuring the inhibition of G protein-mediated cAMP production, **Ciforadenant** showed an IC50 of 70 nM[8]. The species in which this was determined is not specified in the available literature. For comparison, Istradefylline has a reported IC50 value of 1.94 µg/mL in a cAMP inhibition assay[9].

Table 2: Functional Activity (IC50) of A2A Receptor Antagonists

Compound	Assay	IC50	Species	Reference
Ciforadenant (CPI-444)	cAMP Inhibition	70 nM	Not Specified	[8]
Istradefylline (KW-6002)	cAMP Inhibition	1.94 µg/mL	Not Specified	[9]

Note: Direct comparison is challenging due to different units and unspecified species. Further research into primary data is recommended.

Preclinical Efficacy

The in vivo anti-tumor efficacy of **Ciforadenant** has been evaluated in several syngeneic mouse models, demonstrating its potential both as a monotherapy and in combination with other immunotherapies.

Monotherapy Efficacy in Murine Models

Ciforadenant has shown dose-dependent inhibition of tumor growth in various syngeneic mouse models[2][10]. Daily oral administration of **Ciforadenant** led to tumor growth inhibition and, in some cases, complete tumor elimination in models such as the MC38 colon adenocarcinoma[2][10]. Similar efficacy has been observed in the B16F10 melanoma and RENCA renal cell carcinoma models[1][11].

Combination Therapy Efficacy in Murine Models

The anti-tumor effect of **Ciforadenant** is significantly enhanced when combined with immune checkpoint inhibitors. In the MC38 model, combining **Ciforadenant** with an anti-PD-L1 antibody resulted in synergistic tumor growth inhibition and eliminated tumors in a high percentage of

treated mice[2][10]. Preclinical studies have also demonstrated synergy with anti-CTLA-4 and anti-PD-1 antibodies[12][13].

Table 3: Summary of In Vivo Efficacy of **Ciforadenant** in Syngeneic Mouse Models

Tumor Model	Treatment	Key Findings	Reference
MC38 (Colon)	Ciforadenant Monotherapy	Dose-dependent tumor growth inhibition, tumor elimination in ~30% of mice.	[2][10]
MC38 (Colon)	Ciforadenant + anti-PD-L1	Synergistic tumor growth inhibition, tumor elimination in 90% of mice.	[2][10]
B16F10 (Melanoma)	Ciforadenant Monotherapy	Inhibition of tumor growth.	[1][11]
RENCA (Renal)	Ciforadenant Monotherapy	Inhibition of tumor growth.	[1][11]

Comparison with Other A2A Receptor Antagonists

Direct head-to-head in vivo efficacy studies comparing **Ciforadenant** with other A2A receptor antagonists in cancer models are not readily available in the public literature. However, studies on other A2A antagonists, such as Istradefylline, have also shown anti-tumor effects in melanoma-bearing mice by modulating the tumor microenvironment and inhibiting tumor growth pathways[8]. A direct comparative study would be necessary for a definitive conclusion on relative efficacy.

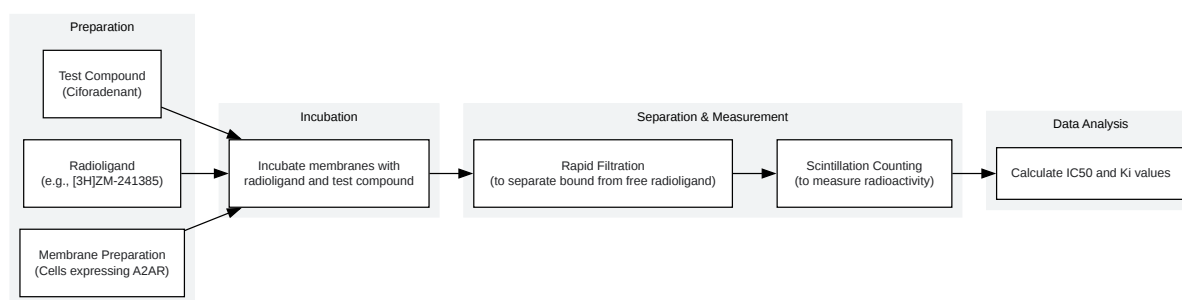
Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize A2A receptor antagonists.

A2A Receptor Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A2A receptor.

Workflow:



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Figure 2: A2A Receptor Binding Assay Workflow.

Methodology:

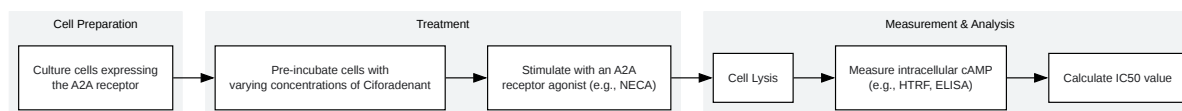
- Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the A2A receptor of the desired species.
- Incubation: Incubate the cell membranes with a constant concentration of a suitable A2A receptor radioligand (e.g., [3H]ZM-241385) and varying concentrations of the test compound (**Ciforadenant**).

- Separation: After incubation, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through glass fiber filters.
- Quantification: Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (cAMP Accumulation)

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).

Workflow:



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